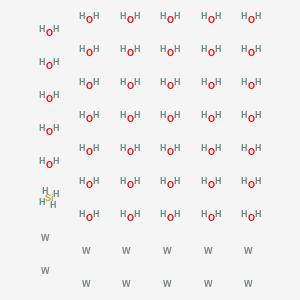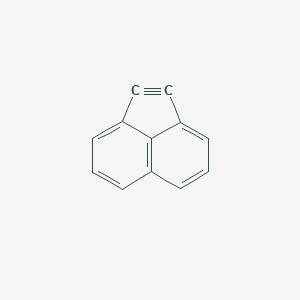
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one, commonly known as TDP, is a synthetic compound that belongs to the benzofuran class of chemicals. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
The exact mechanism of action of TDP is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. TDP has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
TDP has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. TDP has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to decrease the expression of inflammatory mediators. In addition, TDP has been found to protect neurons against oxidative stress, apoptosis, and inflammation.
実験室実験の利点と制限
One of the advantages of TDP is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. TDP has been shown to be effective in preclinical models of cancer, inflammation, and neurodegenerative disorders. Another advantage of TDP is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents.
One of the limitations of TDP is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
将来の方向性
There are several future directions for research on TDP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the investigation of TDP's potential use in combination with other chemotherapeutic agents or targeted therapies.
In addition, further studies are needed to elucidate the exact mechanism of action of TDP and to identify its molecular targets. This could lead to the development of more specific and potent TDP derivatives with improved therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of TDP in humans, and to determine its potential use in the treatment of various diseases.
合成法
The synthesis of TDP involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxybenzoic acid in the presence of a Lewis acid catalyst. The resulting product is then subjected to cyclization under acidic conditions to yield TDP. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
TDP has been shown to exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been investigated for its potential use in the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer. TDP has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical models.
TDP has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of inflammatory mediators in various cell types. TDP has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition, TDP has been shown to have neuroprotective effects. It has been found to protect neurons against oxidative stress, apoptosis, and inflammation in vitro and in vivo. TDP has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
37618-00-1 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14O4/c1-18-13-8-7-10(9-14(13)19-2)15-11-5-3-4-6-12(11)16(17)20-15/h3-9,15H,1-2H3 |
InChIキー |
NSXBROVJPCGNBU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)OC |
その他のCAS番号 |
37618-00-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




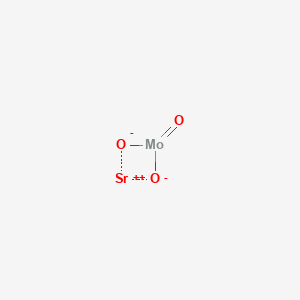
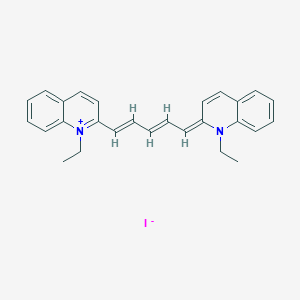

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
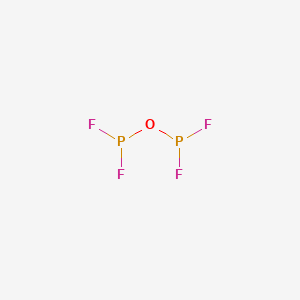

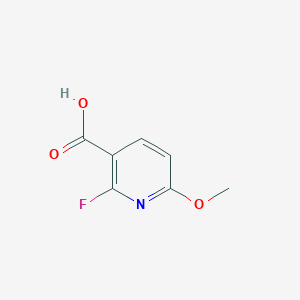
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

